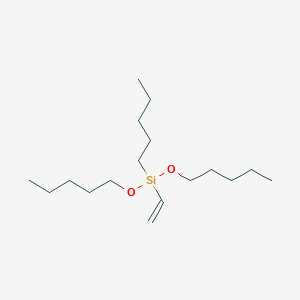![molecular formula C16H14Br4O4S B14507653 2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) CAS No. 62741-42-8](/img/structure/B14507653.png)
2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) is a chemical compound with the molecular formula C10H12Br2O4. It is known for its unique structure, which includes two bromine atoms and a sulfanediyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) typically involves the reaction of 2,5-dibromo-1,4-dihydroxybenzene with ethylene glycol in the presence of a sulfanediyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the bromine and sulfanediyl groups safely .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Ammonia, hydroxylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce less brominated phenols .
Wissenschaftliche Forschungsanwendungen
2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and sulfanediyl group play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-{Sulfanediylbis[(2,5-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol): Similar structure but with chlorine atoms instead of bromine.
2,2’-{Sulfanediylbis[(2,5-difluoro-4,1-phenylene)oxy]}di(ethan-1-ol): Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) makes it unique compared to its chlorinated and fluorinated counterparts. Bromine atoms confer different reactivity and binding properties, making this compound particularly useful in specific research applications .
Eigenschaften
CAS-Nummer |
62741-42-8 |
|---|---|
Molekularformel |
C16H14Br4O4S |
Molekulargewicht |
622.0 g/mol |
IUPAC-Name |
2-[2,5-dibromo-4-[2,5-dibromo-4-(2-hydroxyethoxy)phenyl]sulfanylphenoxy]ethanol |
InChI |
InChI=1S/C16H14Br4O4S/c17-9-7-15(11(19)5-13(9)23-3-1-21)25-16-8-10(18)14(6-12(16)20)24-4-2-22/h5-8,21-22H,1-4H2 |
InChI-Schlüssel |
DYMZMHPHMGCFFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)SC2=C(C=C(C(=C2)Br)OCCO)Br)Br)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


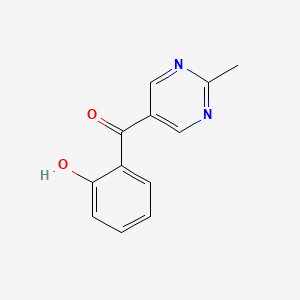
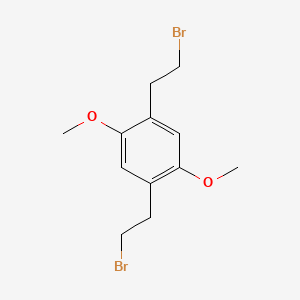

![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
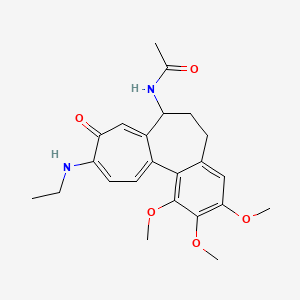
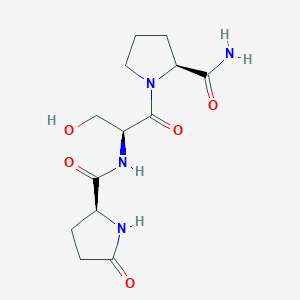
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
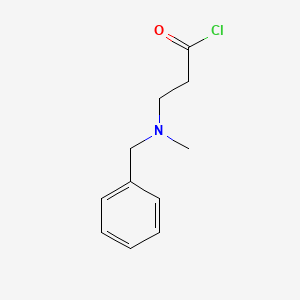
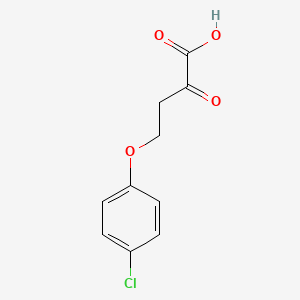
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
